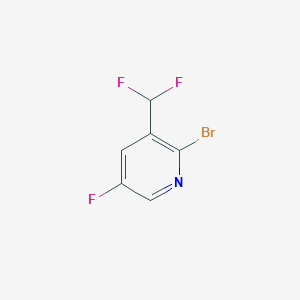

2-Bromo-3-(difluoromethyl)-5-fluoropyridine

Description

Properties

IUPAC Name |

2-bromo-3-(difluoromethyl)-5-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVXBIMIGPAAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-(difluoromethyl)-5-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(difluoromethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.

Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to yield difluoromethyl alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, THF) under inert atmosphere.

Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) in appropriate solvents.

Major Products:

- Substituted pyridine derivatives

- Aryl or vinyl pyridines

- Difluoromethyl ketones and alcohols

Scientific Research Applications

Key Reactions

The compound participates in several key chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to diverse substituted pyridine derivatives.

- Cross-Coupling Reactions : It can engage in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds .

- Oxidation and Reduction : The difluoromethyl group can undergo oxidation to yield difluoromethyl ketones or reduction to form alcohols .

Medicinal Chemistry

2-Bromo-3-(difluoromethyl)-5-fluoropyridine serves as a crucial building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its fluorinated structure enhances metabolic stability and bioavailability, making it valuable for developing new therapeutics .

Case Study : Research has shown that fluorinated pyridines can improve binding affinities with biological targets due to their unique electronic properties. For instance, studies on enzyme interactions indicate that the compound may modulate enzyme activity effectively .

Materials Science

In materials science, this compound is utilized in synthesizing advanced materials with specific properties. Its ability to introduce fluorinated moieties into polymers can enhance thermal stability and chemical resistance, making it suitable for high-performance applications .

Example Applications :

- Fluorinated Polymers : Used in coatings and membranes that require enhanced durability.

- Catalysts : Acts as a precursor for developing catalysts with improved selectivity and activity in various reactions .

Agrochemicals

The compound is also significant in the agrochemical industry, where it contributes to the development of herbicides and insecticides. The presence of fluorine atoms in agrochemicals often leads to increased potency and reduced environmental degradation .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)-5-fluoropyridine is primarily determined by its ability to undergo nucleophilic substitution and cross-coupling reactions. The presence of electron-withdrawing fluorine and difluoromethyl groups enhances the electrophilicity of the bromine-substituted carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce fluorinated moieties into target molecules.

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis : Commonly prepared via Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of kinetoplastid inhibitors (e.g., compound 3 in ).

- Applications : Used in drug discovery programs targeting parasitic diseases () and as a building block for fungicides ().

- Physical Properties : NMR data (δ 10.36 ppm in DMSO-d₆) confirms regioselective functionalization ().

Comparison with Structurally Similar Compounds

The compound’s reactivity and applications are influenced by its substitution pattern. Below is a comparative analysis with analogous pyridine derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity :

- The difluoromethyl (CF₂H) group in this compound enhances metabolic stability compared to methyl or trifluoromethyl analogs ().

- Nitro groups (e.g., in 2-Fluoro-3-bromo-5-nitropyridine) increase electrophilicity, favoring nucleophilic aromatic substitution (SNAr), whereas bromine at position 2 in the parent compound facilitates Suzuki couplings ().

Biological Activity: Compounds with CF₃ () or CF₂H groups () exhibit superior fungicidal activity due to fluorine’s electronegativity and lipophilicity (). Amino groups (e.g., 5-Bromo-3-(difluoromethoxy)pyridin-2-amine) introduce hydrogen-bonding sites, improving target binding in drug candidates ().

Synthetic Utility :

- Bromine at position 2 is critical for cross-coupling reactions, as seen in the synthesis of clinical candidate LXE408 ().

- Chlorine or methyl groups (e.g., 2-Bromo-3-fluoro-5-methylpyridine) modify steric effects, altering reaction rates in palladium-catalyzed aminations ().

Research Findings and Trends

- Fluorine’s Role : Fluorine substituents improve bioavailability and thermal stability (). Difluoromethyl groups balance lipophilicity and polarity better than trifluoromethyl analogs ().

- Chemoselectivity : In 5-bromo-2-chloro-3-fluoropyridine, bromide substitution dominates under catalytic conditions, while chloride substitution occurs in neat reactions (). This highlights the importance of reaction design for regioselective outcomes.

- Industrial Demand : Fluorinated pyridines are prioritized in agrochemical patents (e.g., ), reflecting their role in developing next-generation pesticides.

Biological Activity

2-Bromo-3-(difluoromethyl)-5-fluoropyridine is a fluorinated heterocyclic compound notable for its unique structural features, including a bromine atom at the second position, a difluoromethyl group at the third position, and a fluorine atom at the fifth position of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is . The presence of multiple fluorine atoms significantly alters its reactivity and interaction with biological targets, making it a subject of ongoing research.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with various enzymes and receptors. Preliminary studies suggest that fluorinated pyridines can exhibit favorable interactions with biological targets due to their unique electronic properties.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may have applications in:

- Anticancer Therapies : Due to their ability to inhibit specific pathways involved in tumor growth.

- Anti-infective Agents : Their structural properties may enhance their efficacy against certain pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially leading to therapeutic benefits in metabolic disorders.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that related pyridine compounds exhibited significant inhibition against key enzymes involved in cancer proliferation. For example, compounds with structural similarities showed IC50 values in the low nanomolar range, suggesting potent enzyme inhibition capabilities .

- Selectivity Profiles : In comparative studies, this compound analogs were evaluated for selectivity against different isoforms of phosphoinositide 3-kinase (PI3K). The results indicated that certain modifications could enhance selectivity and potency, making these compounds promising candidates for further development .

- Toxicity Assessments : Toxicological evaluations revealed that related compounds did not exhibit significant acute toxicity in animal models at high doses, indicating a favorable safety profile for potential therapeutic use.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-fluoroisonicotinic acid | Bromine at position 2, Fluorine at position 5 | Moderate anticancer activity |

| 2-Bromo-4-chloro-5-fluoropyridine | Bromine at position 2, Chlorine at position 4 | Enhanced enzyme inhibition |

| 4-Difluoromethyl-2-bromopyridine | Bromine at position 2, Difluoromethyl at position 4 | Potent against specific cancer cell lines |

The table illustrates how variations in substituent positions can influence the biological activity of pyridine derivatives. Notably, the unique combination of difluoromethyl and bromine in this compound distinguishes it from its analogs.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-(difluoromethyl)-5-fluoropyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of bromo-difluoromethylpyridines typically involves halogenation or cross-coupling strategies. For example:

- Bromination : Analogous compounds like 2-amino-5-bromo-3-methylpyridine are synthesized via bromination of precursor pyridines using reagents like N-bromosuccinimide (NBS) in acidic media .

- Suzuki-Miyaura Coupling : Boronic acid intermediates (e.g., 5-bromo-2-fluoropyridine-3-boronic acid) enable coupling with difluoromethyl groups .

- Functional Group Interconversion : Fluorination via halogen exchange (e.g., Cl → F using KF/18-crown-6) is documented for related fluoropyridines .

Q. Optimization Tips :

- Control temperature (e.g., 0–5°C for bromination to prevent over-halogenation).

- Use anhydrous solvents (e.g., THF or DMF) to avoid side reactions.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Q. Table 1: Key Physical Properties of Analogous Compounds

Q. What purification and characterization techniques are recommended for this compound?

Methodological Answer :

- Purification :

- Characterization :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., J coupling constants confirm fluorine placement) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ at m/z 176.99 for C₅H₃BrF₂N) .

- X-ray Crystallography : Resolves steric effects from the difluoromethyl group in solid-state structures .

Advanced Research Questions

Q. How does the difluoromethyl group influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer : The difluoromethyl group (-CF₂H) introduces steric and electronic effects:

- Steric Hindrance : The bulky -CF₂H group directs nucleophilic attack to the less hindered C-5 position, as observed in 3-(trifluoromethyl)pyridine derivatives .

- Electronic Effects : Electron-withdrawing fluorine atoms deactivate the pyridine ring, slowing SNAr reactions unless activated by electron-deficient substituents (e.g., nitro groups) .

Q. Experimental Design :

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can decomposition be mitigated?

Methodological Answer :

- Acidic Conditions : Protonation at the pyridine nitrogen increases electrophilicity, risking hydrolysis of the difluoromethyl group.

- Basic Conditions : Strong bases (e.g., NaOH) may displace bromide but could degrade the fluorinated moieties .

Q. Mitigation Strategies :

Q. Table 2: Stability Data for Related Compounds

Q. How can computational modeling predict the compound’s reactivity in catalytic cross-coupling reactions?

Methodological Answer :

Q. Case Study :

- A study on 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine used DFT to optimize Pd(PPh₃)₄ catalyst loading, predicting 85% yield under mild conditions .

Q. What analytical methods resolve contradictions in reported spectral data for fluorinated pyridines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.